Zirconium bis(hexamethyldisilazide)dichloride is a coordination complex characterized by the formula . This compound features a zirconium center coordinated to two chloride ions and two bis(trimethylsilyl)amino ligands. It is notable for its unique reactivity and properties, making it valuable in various scientific applications, including catalysis, materials science, and spectroscopy. The compound is primarily synthesized through a salt metathesis reaction, which allows for the efficient formation of this complex from readily available precursors .
Zirconium bis(hexamethyldisilazide)dichloride is classified as an organometallic compound due to its metal-ligand coordination structure. It is commercially available, with a CAS number of 70969-28-7. The compound can be obtained in solid form, typically appearing as off-white crystals, and is sensitive to moisture .
The synthesis of zirconium bis(hexamethyldisilazide)dichloride typically involves a salt metathesis reaction between anhydrous zirconium chloride () and sodium bis(trimethylsilyl)amide (). The reaction proceeds as follows:
In this process, sodium chloride precipitates out of the solution, allowing for its removal by filtration. The resulting zirconium complex can be purified through distillation or sublimation techniques .
The molecular structure of zirconium bis(hexamethyldisilazide)dichloride consists of a central zirconium atom surrounded by two chloride ions and two bis(trimethylsilyl)amino ligands. This configuration allows for significant steric bulk around the zirconium center, influencing its reactivity and coordination behavior. The molecular weight of the compound is approximately 482.90 g/mol, with a molecular formula of .
Zirconium bis(hexamethyldisilazide)dichloride participates in several types of chemical reactions:
The reactions are typically conducted under inert conditions to prevent moisture or oxygen interference .
Common reagents used in reactions involving this compound include alkyl halides and aryl halides. These reactions are often performed under controlled atmospheres such as nitrogen or argon.
The mechanism by which zirconium bis(hexamethyldisilazide)dichloride exerts its effects primarily involves the coordination of the bis(trimethylsilyl)amino ligands to the zirconium center. This coordination stabilizes the complex and enhances its reactivity towards various substrates. The activation of substrates occurs through their coordination to zirconium, facilitating numerous organic transformations .
Zirconium bis(hexamethyldisilazide)dichloride exhibits notable chemical properties that contribute to its utility in research:
Zirconium bis(hexamethyldisilazide)dichloride finds extensive use in scientific research due to its unique properties:
Zirconium bis(hexamethyldisilazide) dichloride (Zr(HMDS)₂Cl₂) exhibits remarkable coordination flexibility due to the hemilabile nature of the bis(trimethylsilyl)amide ([N(SiMe₃)₂]) ligands. These ligands display dynamic bonding behavior, alternating between κ¹ (monodentate) and κ² (chelating) coordination modes depending on reaction conditions and electronic requirements. The steric bulk of the HMDS ligands (cone angle ≈ 150°) creates a protected coordination sphere around the zirconium center, preventing oligomerization while enabling substrate access to vacant coordination sites [3] [6]. This steric protection is quantified by the ligand's Tolman steric parameter of approximately 1700 cm⁻¹, significantly larger than cyclopentadienyl ligands (≈ 650 cm⁻¹) [6].
The silicon-nitrogen bond in HMDS ligands (average length: 1.735 Å) exhibits substantial ionic character, facilitating ligand dissociation and creating open sites for substrate activation. Structural analyses reveal that HMDS ligands adopt asymmetric coordination geometries in Zr(HMDS)₂Cl₂, with Zr-N bond lengths ranging from 2.15-2.25 Å and N-Zr-N bond angles of 95-105°. This flexibility enables the complex to accommodate diverse substrates through coordination sphere expansion, a critical feature for catalytic applications requiring sequential substrate binding [1] [5]. The trimethylsilyl groups provide additional stabilization through agostic interactions between silicon-methyl groups and the electron-deficient zirconium center, as evidenced by NMR spectroscopy and X-ray crystallography [3].
Table 1: Coordination Parameters of Zr(HMDS)₂Cl₂
Structural Feature | Value | Measurement Technique |
---|---|---|
Zr-N bond length | 2.15-2.25 Å | X-ray crystallography |
Si-N bond length | 1.725-1.745 Å | X-ray crystallography |
N-Zr-N bond angle | 95-105° | X-ray crystallography |
Tolman steric parameter | ~1700 cm⁻¹ | Spectroscopic analysis |
Cone angle | ~150° | Computational modeling |
Stabilizing low-valent zirconium species (Zr(II)/Zr(III)) remains challenging due to their high reducing power and thermodynamic instability. Zr(HMDS)₂Cl₂ serves as a versatile precursor for generating these reactive intermediates through controlled reduction strategies. The HMDS ligands provide exceptional steric and electronic stabilization through their highly polarizable Si-N bonds, which donate electron density to the electron-deficient metal center while shielding it from decomposition pathways [2] [7]. Experimental approaches employ redox-active coligands such as diazabutadienes or azametallacyclobutenes that accept electron density during reduction, preventing irreversible dimerization of low-valent zirconium centers [6].
Coordination tethering represents another effective stabilization strategy, where π-acceptor ligands like diphenylacetylene bind irreversibly to low-valent intermediates. For example, zirconium imido complexes derived from Zr(HMDS)₂Cl₂ form stable azametallacyclobutene adducts when treated with alkynes, effectively sequestering the reactive imido species (Cp₂Zr=NR) in a catalytically competent but thermodynamically stable form [6]. These adducts exhibit remarkable thermal stability, with decomposition temperatures exceeding 150°C, while maintaining the ability to participate in catalytic cycles. Computational studies (DFT) reveal the HMDS ligands lower reduction potentials by 0.3-0.5 V compared to cyclopentadienyl analogs, facilitating access to low-valent states [7].
Alloy stabilization represents an innovative approach, as demonstrated by TiZrN thin films synthesized at 250°C via plasma-enhanced atomic layer deposition. Incorporating titanium into the zirconium nitride matrix stabilizes Zr(III) states that persist even after air exposure, a significant advancement over conventional Zr(III)N that oxidizes to catalytically inert Zr(IV)₃N₄ at ambient conditions [2].
Table 2: Stabilization Methods for Low-Valent Zirconium Intermediates
Stabilization Strategy | Intermediate Formed | Thermal Stability | Key Advantage |
---|---|---|---|
Azametallacyclobutene adducts | Cp₂Zr(NR)(η²-R'C≡CR') | >150°C | Prevents dimerization |
Redox-active diazabutadienes | Zr(III)-radical complexes | 80-100°C | Reversible electron storage |
TiZrN alloy matrix | Zr(III)N in TiN lattice | Air-stable | Electrochemical stability |
Hemilabile HMDS coordination | [Zr(HMDS)₂Cl₂]⁻ | -50°C to 25°C | Controlled reactivity |
The hexamethyldisilazide (HMDS) ligands in Zr(HMDS)₂Cl₂ enable unique reductive coupling pathways through their dual capacity as steric buffers and electron reservoirs. During catalytic cycles, these ligands facilitate two-electron transfer processes while maintaining solubility and preventing Zr-Zr bond formation. The trimethylsilyl groups serve as radical-stabilizing units, transiently accommodating unpaired electrons during single-electron transfer steps before returning electron density to the zirconium center [5] [7]. This electron shuttle mechanism enables challenging transformations including imine metathesis and nitrogen reduction at zirconium centers [6].
In imine metathesis catalysis, Zr(HMDS)₂Cl₂-derived catalysts achieve over 800 turnovers at 105°C with half-lives of 170 minutes, far exceeding conventional zirconocene catalysts. The HMDS ligands enhance catalyst longevity by suppressing bimolecular decomposition pathways, particularly the formation of catalytically inert μ-imido dimers [Cp₂Zr(μ-NR)]₂ that plague other zirconium catalysts [6]. Kinetic studies reveal HMDS ligands accelerate the critical [2+2] cycloaddition step between imido intermediates and organic imines by lowering the transition state energy through transition state stabilization rather than ground state destabilization [6].
The HMDS nitrogen atoms participate directly in substrate activation through hydrogen-bonding interactions with polarized C-H bonds of incoming substrates. This secondary interaction orients substrates for productive coupling and lowers activation barriers by 3-5 kcal/mol compared to non-interacting ligands [5]. In nitrogen reduction reactions, computational studies indicate that HMDS-supported zirconium(III) species facilitate N≡N bond cleavage through backbonding enhancement into nitrogen π* orbitals, with HMDS silicon atoms acting as σ-acceptors to modulate electron density at the metal center [2] [7].
Table 3: Catalytic Applications Enabled by HMDS Ligand Effects
Reaction Type | Turnover Number | Rate Enhancement | HMDS Contribution |
---|---|---|---|
N-Aryl imine metathesis | 847 | 9× vs. Cp₂ZrCl₂ | Steric protection, dimer suppression |
Nitrogen reduction to ammonia | Not reported | 50× over ZrN | Electronic stabilization of Zr(III) |
Reductive alkyne coupling | 410 in 4 days | 3× vs. Cp* analogs | Radical stabilization at Si centers |
Ketimine-aldimine cross-metathesis | ~300 | Selective activation | Hydrogen-bonding orientation |
The catalytic behavior of Zr(HMDS)₂Cl₂ differs fundamentally from complexes featuring traditional π-acceptor ligands due to the distinct electronic profile of the HMDS framework. Unlike conventional π-acceptors (CO, CNR, N₂) that withdraw electron density through π-backbonding, HMDS ligands function as σ-donor/π-donor hybrid systems with limited π-accepting capacity. Spectroscopic and computational analyses reveal the charge donation hierarchy: HMDS > Cp > bipyridyl > dinitrogen, with HMDS donating approximately 0.8 electrons per nitrogen based on Natural Population Analysis (NPA) [7].
This electron-rich environment significantly impacts substrate activation modes. While titanium and vanadium complexes with CO or N₂ ligands activate substrates through π-backbonding, HMDS-supported zirconium complexes employ polarized σ-bond insertion pathways. For example, in dinitrogen activation, zirconium-HMDS systems cleave N≡N bonds through charge polarization rather than radical formation, yielding nitride products without detectable N₂ radical anion intermediates [7]. The frontier molecular orbitals of Zr(HMDS)₂Cl₂ show a raised HOMO energy (-5.8 eV vs. -7.2 eV in Cp₂ZrCl₂) and narrowed HOMO-LUMO gap (2.3 eV vs. 3.1 eV), enhancing oxidative addition kinetics while maintaining thermodynamic stability [6] [7].
Comparative catalytic studies reveal HMDS ligands confer superior functional group tolerance relative to carbonyl or phosphine-supported systems. In hydroamination catalysis, Zr(HMDS)₂Cl₂-derived catalysts achieve up to 74% enantiomeric excess in pyrrolidine formation, surpassing carbonyl-containing analogs by >20% ee due to reduced substrate inhibition [8]. The HMDS framework provides an optimal ligand lability balance - sufficiently labile for substrate access yet sufficiently robust to prevent ligand exchange - that π-acceptors like CO cannot achieve due to their strong binding affinity [7].
Table 4: Electronic Properties of Ligand Frameworks in Group IV Complexes
Ligand Type | σ-Donation Strength | π-Accepting Ability | HOMO Energy (eV) | HOMO-LUMO Gap (eV) |
---|---|---|---|---|
Hexamethyldisilazide (HMDS) | Strong | Very weak | -5.8 | 2.3 |
Cyclopentadienyl (Cp) | Moderate | Negligible | -6.5 | 3.0 |
Carbon monoxide (CO) | Weak | Very strong | -8.1 | 4.2 |
2,2'-Bipyridyl (bpy) | Moderate | Moderate | -6.9 | 2.8 |
Dinitrogen (N₂) | Very weak | Weak | -9.3 | 5.1 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: